2-(Chloromethyl)-7-nitrobenzo[d]oxazole

Nucleophilic Substitution Electrophilicity DFT Calculations

2-(Chloromethyl)-7-nitrobenzo[d]oxazole (CAS 1540115-47-6) is a heterocyclic benzoxazole derivative featuring a chloromethyl substituent at the 2-position and a nitro group at the 7-position of the fused benzoxazole scaffold. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C8H5ClN2O3
Molecular Weight 212.59 g/mol
Cat. No. B12889582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7-nitrobenzo[d]oxazole
Molecular FormulaC8H5ClN2O3
Molecular Weight212.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)CCl
InChIInChI=1S/C8H5ClN2O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H,4H2
InChIKeyMKQJZVITYWTHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-7-nitrobenzo[d]oxazole: A Key Chloromethyl-Nitro Substituted Benzoxazole Building Block


2-(Chloromethyl)-7-nitrobenzo[d]oxazole (CAS 1540115-47-6) is a heterocyclic benzoxazole derivative featuring a chloromethyl substituent at the 2-position and a nitro group at the 7-position of the fused benzoxazole scaffold. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its molecular formula is C₈H₅ClN₂O₃ with a molecular weight of 212.59 g/mol [1]. The combination of the electrophilic chloromethyl handle and the strongly electron-withdrawing nitro group confers a distinct reactivity profile suitable for nucleophilic substitution and further derivatization [1].

Why Generic Substitution of 2-(Chloromethyl)-7-nitrobenzo[d]oxazole Fails


Substituting 2-(chloromethyl)-7-nitrobenzo[d]oxazole with closely related positional isomers (e.g., 4-nitro, 5-nitro, or 6-nitro analogs) or with unsubstituted benzoxazole scaffolds is not straightforward. The specific 7-nitro substitution pattern, in conjunction with the 2-chloromethyl group, imparts a distinct electronic and steric environment that directly influences electrophilic reactivity at the chloromethyl site [1]. Density functional theory (DFT) calculations indicate that the nitro group's electron-withdrawing effect at the 7-position enhances electrophilicity at the chloromethyl site by approximately 30% compared to unsubstituted analogs [1]. This quantifiable electronic modulation, alongside differential physicochemical properties such as topological polar surface area (PSA) and lipophilicity (LogP) observed among nitro-positional isomers [2], means that reaction kinetics, nucleophile specificity, and downstream coupling efficiency cannot be presumed identical across seemingly similar benzoxazole derivatives.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-7-nitrobenzo[d]oxazole vs. Analogs


Enhanced Electrophilic Reactivity at the 2-Chloromethyl Site via 7-Nitro Induction

The electron-withdrawing nature of the 7-nitro group significantly polarizes the benzoxazole ring, increasing the electrophilic character of the 2-chloromethyl carbon. This effect was quantified computationally using density functional theory (DFT) [1].

Nucleophilic Substitution Electrophilicity DFT Calculations Reaction Kinetics

Differentiation via Physicochemical Property Profile: Topological Polar Surface Area and Lipophilicity

The position of the nitro group on the benzoxazole ring alters the compound's physicochemical profile. While the molecular weight is invariant among nitro-positional isomers (212.59 g/mol), the 7-nitro isomer exhibits a distinct combination of topological polar surface area (PSA) and calculated lipophilicity (LogP) compared to its 5-nitro and 6-nitro counterparts [1][2].

Physicochemical Properties Lipophilicity ADME Prediction Regioisomer Comparison

Differential Biological Activity Potential Based on Nitro-Substitution Pattern in Benzoxazole Scaffolds

While direct head-to-head biological assays for 2-(chloromethyl)-7-nitrobenzo[d]oxazole are absent, class-level evidence demonstrates that the position of the nitro substituent on the benzoxazole ring is a critical determinant of biological activity. A systematic SAR study of 5- and 6-nitro/amino-2-substituted benzoxazoles revealed significant differential antimicrobial activities against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, K. pneumoniae, P. aeruginosa), and fungal (C. albicans) strains [1].

Antibacterial Antifungal Anticancer Structure-Activity Relationship

Optimal Research and Procurement Scenarios for 2-(Chloromethyl)-7-nitrobenzo[d]oxazole


Synthesis of 7-Nitrobenzoxazole-Based Libraries via Efficient Nucleophilic Displacement

The ~30% enhanced electrophilicity of the chloromethyl group [1] makes this compound particularly suitable for high-throughput parallel synthesis of diverse 2-aminomethyl, 2-thiomethyl, or 2-alkoxymethyl benzoxazole libraries. Procurement of this specific regioisomer is justified when reaction efficiency and yield optimization in nucleophilic substitution reactions are critical project metrics.

Medicinal Chemistry Campaigns Targeting Underexplored Nitrobenzoxazole SAR Space

Given that 5- and 6-nitrobenzoxazole derivatives have been extensively evaluated for antibacterial and antifungal activities [1], the 7-nitro isomer represents a relatively underexplored SAR vector. This compound is a strategic building block for medicinal chemists seeking to differentiate lead series and explore novel intellectual property space within the benzoxazole class.

Development of Benzoxazole-Derived Agrochemical Intermediates

The benzoxazole scaffold is a recognized pharmacophore in herbicidal and pesticidal chemistry. The combination of a reactive chloromethyl handle and a nitro group amenable to subsequent reduction or substitution makes this compound a valuable intermediate for generating diverse agrochemical candidates. The distinct 7-nitro substitution pattern may lead to differential target site interactions compared to other positional isomers.

Precursor for 7-Amino-2-Substituted Benzoxazole Derivatives

Selective reduction of the 7-nitro group to an amine while preserving the 2-chloromethyl functionality offers a route to orthogonally protected benzoxazole diamines. These derivatives are valuable monomers for polybenzoxazole synthesis or as bidentate ligands in coordination chemistry. The distinct electronic environment of the 7-amino derivative compared to 5- or 6-amino analogs can influence polymer properties or metal-binding affinity.

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